![molecular formula C15H24N2O B2673669 3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine CAS No. 919724-45-1](/img/structure/B2673669.png)
3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzyl group, and a propylamine group. The 3D structure would be influenced by the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those catalyzed by transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility and stability .科学的研究の応用
Synthesis and Characterization
3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine is a compound that can be used as an intermediate in the synthesis of various bioactive molecules. A practical example of its application in synthetic chemistry is the production of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is synthesized via asymmetric 1,3-dipolar cycloaddition reaction. This method, developed by Kotian et al. (2005), demonstrates the utility of related compounds in large-scale synthesis without the need for chromatography, highlighting the compound's relevance in the efficient and scalable production of pharmaceuticals and research chemicals (Kotian, Lin, El-Kattan, & Chand, 2005).
Catalysis
The compound and its derivatives have been explored for their potential in catalysis. For example, palladium(II) complexes involving (pyridyl)imine ligands, similar in structure to 3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine, have been studied as catalysts for the methoxycarbonylation of olefins. This research, conducted by Zulu et al. (2020), investigates the catalytic behaviors of such complexes, which are influenced by the structure of the complex and the chain length of the olefin, demonstrating the potential of these compounds in industrial and synthetic organic chemistry applications (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Material Science
In the field of material science, 3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine derivatives have been used to modify hydrogels. Aly and El-Mohdy (2015) described the functional modification of poly vinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through condensation reaction with various amine compounds, showcasing the versatility of such compounds in creating materials with potential medical applications due to enhanced swelling properties and thermal stability (Aly & El-Mohdy, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
3-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-18-12-4-9-16-13-14-5-7-15(8-6-14)17-10-2-3-11-17/h5-8,16H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSQXADAFPXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)
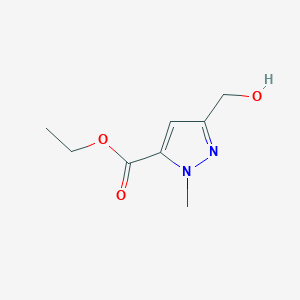
![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)
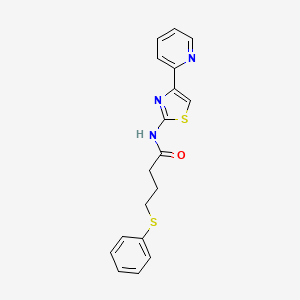

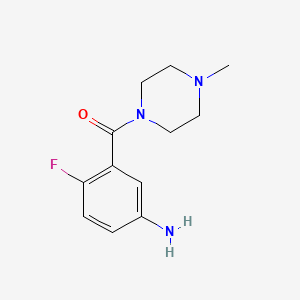
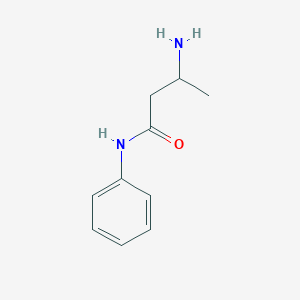
![N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2673598.png)
![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)
![3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2673601.png)
![Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2673604.png)
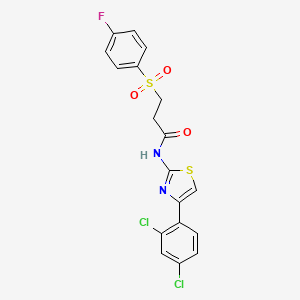
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)